
2,5-Bis(chloromethyl)-4'-((3,7-dimethyloctyl)oxy)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(chloromethyl)-4’-((3,7-dimethyloctyl)oxy)-1,1’-biphenyl is a complex organic compound with significant applications in various fields. This compound is characterized by its biphenyl structure, which is substituted with chloromethyl and dimethyloctyl groups. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(chloromethyl)-4’-((3,7-dimethyloctyl)oxy)-1,1’-biphenyl typically involves multiple steps. One common method includes the chloromethylation of a biphenyl precursor, followed by the introduction of the dimethyloctyl group through etherification. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation and etherification processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(chloromethyl)-4’-((3,7-dimethyloctyl)oxy)-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Hydrolysis: The ether linkage can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often utilized.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to different functionalized compounds.
Applications De Recherche Scientifique
2,5-Bis(chloromethyl)-4’-((3,7-dimethyloctyl)oxy)-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be employed in the study of biological systems, particularly in understanding the interactions between organic molecules and biological targets.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 2,5-Bis(chloromethyl)-4’-((3,7-dimethyloctyl)oxy)-1,1’-biphenyl exerts its effects involves interactions with molecular targets and pathways. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The dimethyloctyl group may influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis(chloromethyl)-1,1’-biphenyl: Lacks the dimethyloctyl group, resulting in different chemical properties and applications.
4’-((3,7-Dimethyloctyl)oxy)-1,1’-biphenyl:
Uniqueness
2,5-Bis(chloromethyl)-4’-((3,7-dimethyloctyl)oxy)-1,1’-biphenyl is unique due to the combination of chloromethyl and dimethyloctyl groups on the biphenyl scaffold. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C24H32Cl2O |
|---|---|
Poids moléculaire |
407.4 g/mol |
Nom IUPAC |
1,4-bis(chloromethyl)-2-[4-(3,7-dimethyloctoxy)phenyl]benzene |
InChI |
InChI=1S/C24H32Cl2O/c1-18(2)5-4-6-19(3)13-14-27-23-11-9-21(10-12-23)24-15-20(16-25)7-8-22(24)17-26/h7-12,15,18-19H,4-6,13-14,16-17H2,1-3H3 |
Clé InChI |
SRWLAIVZCGWRIW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)CCOC1=CC=C(C=C1)C2=C(C=CC(=C2)CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4-diamine](/img/structure/B12818450.png)
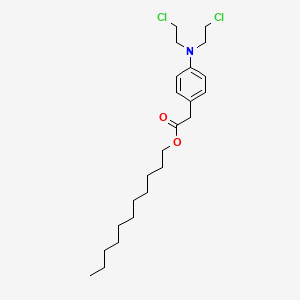

![1-(4-Cyclopropyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one](/img/structure/B12818475.png)
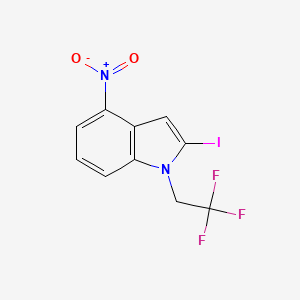
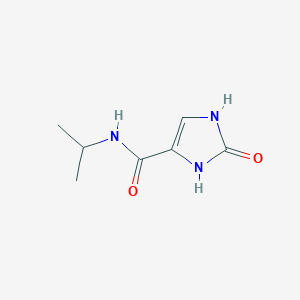


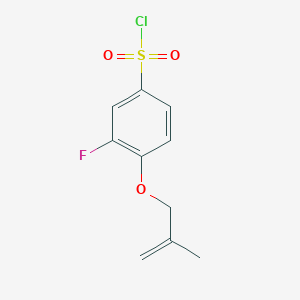
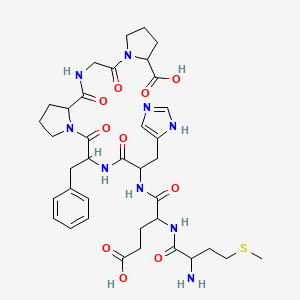

![(R)-5'-Nitro-6',7'-dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]](/img/structure/B12818518.png)
![(2R,3R,4R,5S)-2-((Benzoyloxy)methyl)-5-(4-oxo-3,4-dihydrothieno[3,4-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B12818525.png)

